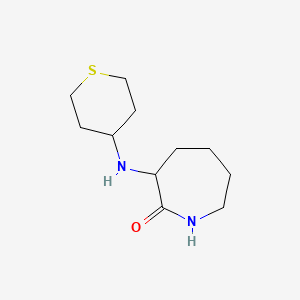![molecular formula C16H12F2N2 B7557398 N-[(2,6-difluorophenyl)methyl]quinolin-3-amine](/img/structure/B7557398.png)
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine, also known as DFQA, is a small molecule that has gained interest in scientific research due to its potential applications in various fields. DFQA is a quinoline derivative that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine's mechanism of action is not fully understood, but it has been shown to inhibit various enzymes and signaling pathways that are involved in cancer cell growth, neurodegeneration, and infectious diseases. N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and play a role in cancer cell growth and neurodegeneration. N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, protection of neurons from oxidative stress, and inhibition of bacterial and viral growth. N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has also been shown to have anti-inflammatory effects, which may contribute to its potential use in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, N-[(2,6-difluorophenyl)methyl]quinolin-3-amine's limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
Future Directions
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has several potential future directions, including its use as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. N-[(2,6-difluorophenyl)methyl]quinolin-3-amine's potential use as a diagnostic tool for cancer and neurodegenerative diseases is also being explored. Additionally, N-[(2,6-difluorophenyl)methyl]quinolin-3-amine's potential use in combination with other drugs is being studied to enhance its therapeutic effects. Further research is needed to fully understand N-[(2,6-difluorophenyl)methyl]quinolin-3-amine's mechanism of action and potential applications.
Synthesis Methods
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has been synthesized through several methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Pd-catalyzed Heck reaction, and the Pd-catalyzed Sonogashira coupling reaction. The Pd-catalyzed Suzuki-Miyaura coupling reaction has been the most commonly used method for synthesizing N-[(2,6-difluorophenyl)methyl]quinolin-3-amine, where 2,6-difluorobenzylboronic acid is coupled with 3-chloroquinoline in the presence of Pd(OAc)2 and K2CO3 in DMF.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has been shown to protect neurons from oxidative stress and reduce inflammation. Additionally, N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has been studied for its potential use in treating infectious diseases, where it has been shown to inhibit the growth of bacteria and viruses.
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2/c17-14-5-3-6-15(18)13(14)10-19-12-8-11-4-1-2-7-16(11)20-9-12/h1-9,19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRLZMDFUQEWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)
![2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)
![ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557335.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7557346.png)


![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)
![N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557364.png)
![1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7557368.png)
![4-[(2-Chloroacetyl)amino]-3-methylbenzamide](/img/structure/B7557375.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine](/img/structure/B7557382.png)

![2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557410.png)